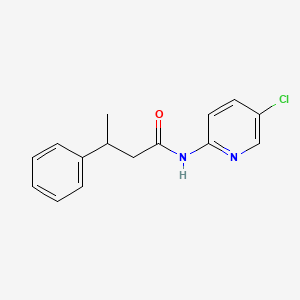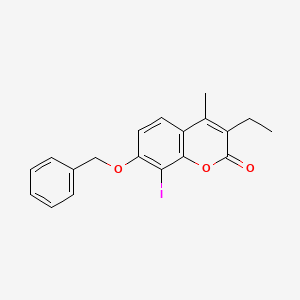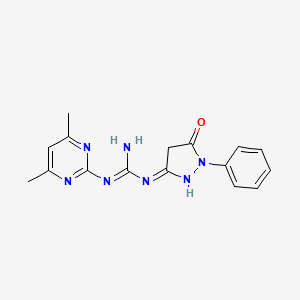![molecular formula C17H32N2O2 B6083140 1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone, also known as J-147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic effects on neurodegenerative diseases. J-147 was first discovered by scientists at the Salk Institute for Biological Studies in 2011. Since then, numerous studies have been conducted to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone has been found to target multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which regulates the expression of genes involved in energy metabolism and inflammation. This compound also activates the protein SIRT1, which is involved in the regulation of aging and stress responses. Additionally, this compound has been found to inhibit the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and increase the production of ATP, a molecule that provides energy to cells. This compound has also been found to reduce inflammation and improve synaptic plasticity, which is essential for learning and memory.
Advantages and Limitations for Lab Experiments
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been found to have low toxicity and high bioavailability. However, one limitation of this compound is that it has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone research. One area of interest is the development of this compound analogs, which may have even greater therapeutic potential. Another direction is the investigation of this compound in combination with other drugs or therapies, such as stem cell therapy or gene therapy. Additionally, further studies are needed to determine the long-term effects of this compound and its potential use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic effects on neurodegenerative diseases. Its mechanism of action involves targeting multiple pathways involved in neurodegeneration, and it has numerous biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for this compound research that may lead to new treatments for neurodegenerative diseases.
Synthesis Methods
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 2,4-dinitrophenol with cyclohexanone to form 2-cyclohexenone-1-carbaldehyde, which is then reacted with isobutyraldehyde to form 1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone. This intermediate compound is then reacted with methylamine to form this compound, also known as this compound.
Scientific Research Applications
1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been found to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-14(2)11-18-13-17(21)9-6-10-19(16(17)20)12-15-7-4-3-5-8-15/h14-15,18,21H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMTPHQMMCCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1(CCCN(C1=O)CC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)


![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)

![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)